REACTION_CXSMILES
|
[H-].[Na+].C[O:4][CH2:5][CH2:6][CH2:7][C:8]([O:10][CH3:11])=O.[C:12]([C:16]([CH3:18])=[O:17])([CH3:15])([CH3:14])[CH3:13]>COCCOC>[CH3:11][O:10][CH2:8][CH2:7][CH2:6][C:5](=[O:4])[CH2:18][C:16](=[O:17])[C:12]([CH3:15])([CH3:14])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
COCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
was then stirred at 92° C. for 19 hours
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched in 36% hydrochloric acid
|
Type
|
ADDITION
|
Details
|
after which water and dimethylether were added to and
|
Type
|
ADDITION
|
Details
|
mixed with the solution, and water
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
The resulting organic material was washed with 1 wt % sodium hydroxide
|
Type
|
CONCENTRATION
|
Details
|
with saturated saline and concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCCC(CC(C(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |